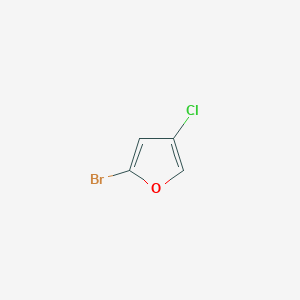

2-Bromo-4-chlorofuran

Beschreibung

2-Bromo-4-chlorofuran is a halogenated derivative of furan, a five-membered aromatic heterocycle containing one oxygen atom. The compound features bromine and chlorine substituents at the 2- and 4-positions of the furan ring, respectively. Halogenated furans are critical intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science, due to their electron-deficient aromatic system, which facilitates electrophilic substitution and cross-coupling reactions1.

Eigenschaften

Molekularformel |

C4H2BrClO |

|---|---|

Molekulargewicht |

181.41 g/mol |

IUPAC-Name |

2-bromo-4-chlorofuran |

InChI |

InChI=1S/C4H2BrClO/c5-4-1-3(6)2-7-4/h1-2H |

InChI-Schlüssel |

KMOGNVAYAWSBAU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(OC=C1Cl)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Bromination and Chlorination of Aniline:

Industrial Production:: 2-Bromo-4-chloroaniline is produced on an industrial scale using the above synthetic route. Optimization of reaction conditions, safety protocols, and efficient workup procedures are essential for large-scale production.

Analyse Chemischer Reaktionen

Substitution Reactions: 2-Bromo-4-chloroaniline readily undergoes nucleophilic substitution reactions due to the electron-donating effect of the amino group.

Common Reagents: Sodium hydroxide (NaOH), potassium hydroxide (KOH), and other strong bases.

Major Products: Substitution at the amino group results in various derivatives, such as 2-bromo-4-chlorophenol or 2-bromo-4-chlorotoluene.

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-chloroaniline finds applications in various fields:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Investigated for its potential biological activities (e.g., antimicrobial, antitumor).

Medicine: Studied for its pharmacological properties.

Industry: Employed in the production of dyes, pharmaceuticals, and agrochemicals.

Wirkmechanismus

The exact mechanism by which 2-bromo-4-chloroaniline exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets or pathways, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

- Core Structure : Thiophene (sulfur-containing heterocycle) vs. furan (oxygen-containing). Sulfur’s larger atomic size and lower electronegativity compared to oxygen reduce aromaticity but enhance stability toward oxidation.

- Boiling Point : 67–69 °C at 9 Torr (thiophene derivative) vs. furan derivatives (typically lower boiling points due to weaker dipole interactions).

- Density : 1.844 g/cm³ (predicted), higher than most furan analogs (e.g., furan: 0.951 g/cm³).

4-Bromo-2-chloroaniline (C₆H₅BrClN)

Structural Features

Chemical Behavior

- The amine group enables participation in diazotization and azo-coupling reactions, whereas furans undergo electrophilic substitutions (e.g., halogenation, nitration).

2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)

Functional Group Influence

- The ketone group in acetophenone derivatives facilitates nucleophilic additions (e.g., Grignard reactions), contrasting with furan’s electrophilic reactivity.

- Applications : Used as a synthetic intermediate under controlled conditions, similar to halogenated furans in pharmaceutical manufacturing.

Bromochloromethane (CH₂BrCl)

Simpler Halogenated Alkanes

Data Tables

Table 1. Physical Properties of Selected Halogenated Compounds

*Predicted properties based on furan analogs.

Table 2. Crystallographic Data Comparison

Key Research Findings

- Synthetic Routes : Halogenated furans are typically synthesized via direct halogenation or cross-coupling, whereas thiophenes often require metal-catalyzed routes.

- Safety : 4-Bromo-2-chlorothiophene requires strict handling as an intermediate, similar to furan derivatives, which may release toxic fumes upon decomposition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.